
1-Chlorohexane-D13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorohexane-D13 is a deuterated form of 1-Chlorohexane, where the hydrogen atoms are replaced with deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group, with the chemical formula CD3(CD2)5Cl. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures .
Vorbereitungsmethoden
1-Chlorohexane-D13 can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with deuterated hydrochloric acid or thionyl chloride. The reaction typically occurs under reflux conditions, where the hexyl alcohol is slowly added to the deuterated hydrochloric acid or thionyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s high purity.
Analyse Chemischer Reaktionen
1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can react with potassium fluoride in ethylene glycol to form 1-Fluorohexane-D13.
Dehydrochlorination: When subjected to thermal decomposition, it produces 1-Hexene-D13 and hydrogen chloride.
Friedel-Crafts Alkylation: It can react with benzene in the presence of aluminum trichloride to form 2-Phenylhexane-D13.
Common reagents and conditions for these reactions include potassium fluoride, ethylene glycol, benzene, and aluminum trichloride. The major products formed from these reactions are 1-Fluorohexane-D13, 1-Hexene-D13, and 2-Phenylhexane-D13.
Wissenschaftliche Forschungsanwendungen
1-Chlorohexane-D13 has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chlorohexane-D13 involves its interaction with molecular targets through substitution and dehydrochlorination reactions. The deuterium atoms in the compound provide increased stability and distinct spectroscopic signatures, allowing researchers to track its behavior in various reactions. The thermal decomposition of this compound to produce 1-Hexene-D13 and hydrogen chloride involves a two-stage, one-step reaction mechanism, featuring a slightly asynchronous process associated with the catalytic planar reaction center .
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexane-D13 can be compared with other similar compounds such as:
- 1-Fluorohexane-D13
- 1-Bromohexane-D13
- 1-Iodohexane-D13
These compounds share similar structures but differ in their halogen atoms, leading to variations in their reactivity and applications. This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and increased stability .
Eigenschaften
Molekularformel |
C6H13Cl |
|---|---|
Molekulargewicht |
133.70 g/mol |
IUPAC-Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
MLRVZFYXUZQSRU-UTBWLCBWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |
Kanonische SMILES |
CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


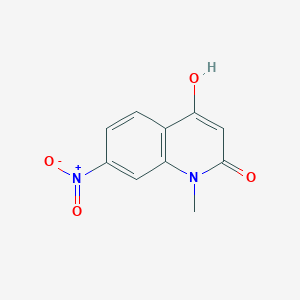
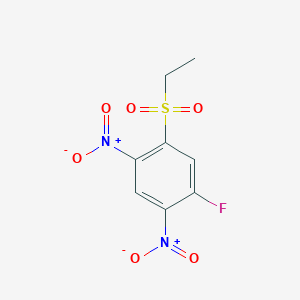

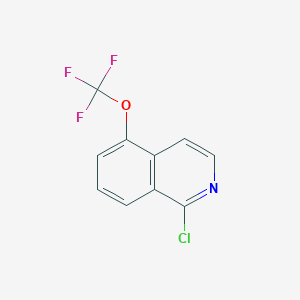
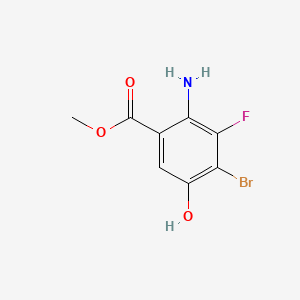
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
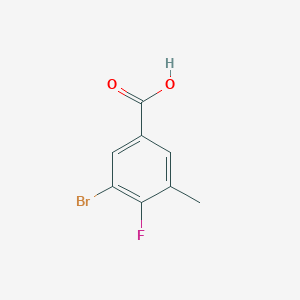
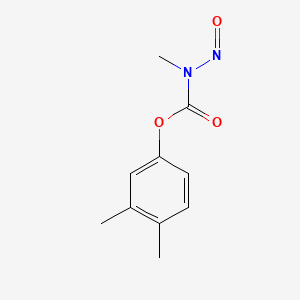


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
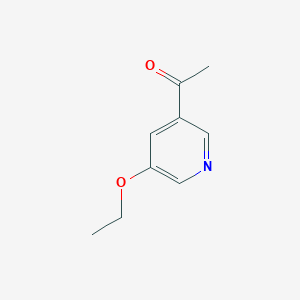
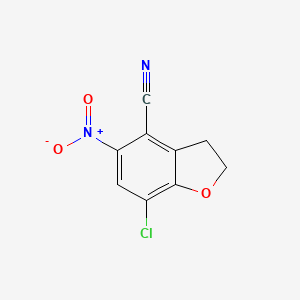
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
